1-Amino-3-(4-chlorophenyl)propan-2-ol
Overview
Description
“1-Amino-3-(4-chlorophenyl)propan-2-ol” is an amino alcohol that consists of a 3-chlorophenyl group attached to a propan-1-ol chain with an amino group at the alpha position . It has been studied for its potential pharmacological activities, particularly in the field of medicinal chemistry and drug discovery .
Synthesis Analysis
The synthesis of “1-Amino-3-(4-chlorophenyl)propan-2-ol” is generally achieved by the reaction of alcohols . One common method of synthesis is by reacting 4-chlorobenzaldehyde with compounds having amino and hydroxyl functional groups . Another method involves the preparation of 3-(4-chlorophenyl)propan-1-ol using a slurry of LAH in dry THF .
Molecular Structure Analysis
The molecular formula of “1-Amino-3-(4-chlorophenyl)propan-2-ol” is C9H12ClNO . The molecular weight is 185.65 . The InChI key is JGNACDMQJLVKIU-VIFPVBQESA-N .
Chemical Reactions Analysis
The preparation of “1-Amino-3-(4-chlorophenyl)propan-2-ol” involves the reaction of alcohols . A common method of synthesis involves reacting 4-chlorobenzaldehyde with compounds having amino and hydroxyl functional groups .
Physical And Chemical Properties Analysis
“1-Amino-3-(4-chlorophenyl)propan-2-ol” is a colorless to slightly yellow solid . It can be dissolved in water and many organic solvents . The compound has a melting point of 58-62 °C and a boiling point of 323 °C .
Scientific Research Applications
Synthesis and Biological Properties
- Synthesis of Anticonvulsive and N-Cholinolytic Compounds : This compound has been utilized in the synthesis of new chemical entities exhibiting pronounced anticonvulsive and some peripheral n-cholinolytic activities, while showing no antibacterial activity. This application is significant in the field of neuropharmacology and the development of potential therapeutic agents for neurological disorders (Papoyan et al., 2011).
Cardioselectivity Studies
- Investigating Cardioselective Beta-Adrenoceptor Blocking Agents : Research has been conducted on similar compounds to 1-Amino-3-(4-chlorophenyl)propan-2-ol, focusing on their affinity to beta 1- and beta-2-adrenoceptors. These studies are crucial in understanding the potential of these compounds as cardioselective agents in treating cardiovascular diseases (Rzeszotarski et al., 1979).
Spectroscopic Characterization
- Spectroscopic and Crystallographic Analysis : The compound and its derivatives have been extensively studied using spectroscopic and crystallographic techniques, providing valuable information for their identification and potential applications in various scientific fields (Kuś et al., 2016).
Antifungal Activity
- Evaluation of Antifungal Properties : Some derivatives of this compound have shown significant antifungal activity, particularly against Candida strains. This suggests its potential use in developing new antifungal agents (Lima-Neto et al., 2012).
Conformational Analyses
- Structural Studies in Different Environments : Conformational analyses of similar compounds have been carried out, offering insights into their structural behavior in various environments. Such studies are essential for understanding the compound's stability and reactivity (Nitek et al., 2020).
Corrosion Inhibition
- Use as Corrosion Inhibitors : Tertiary amines derived from this compound have been synthesized and shown to effectively inhibit carbon steel corrosion. This application is significant in industrial maintenance and preservation (Gao et al., 2007).
Safety And Hazards
properties
IUPAC Name |
1-amino-3-(4-chlorophenyl)propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c10-8-3-1-7(2-4-8)5-9(12)6-11/h1-4,9,12H,5-6,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQKSZJASWITXPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(CN)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-3-(4-chlorophenyl)propan-2-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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